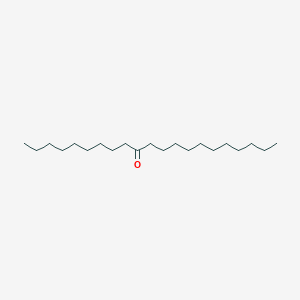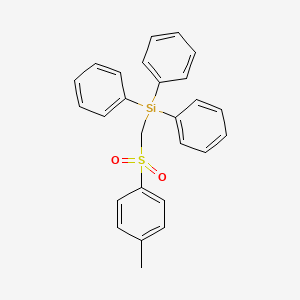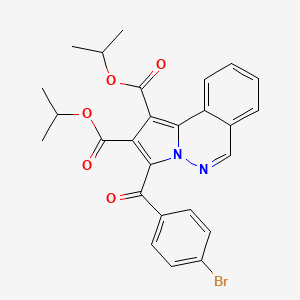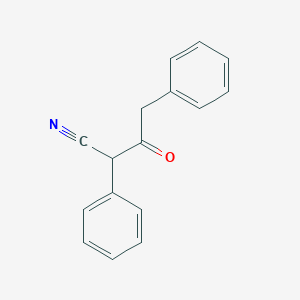
10-Heneicosanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Heneicosanone is an organic compound with the molecular formula C21H42O . It is a ketone, specifically a long-chain aliphatic ketone, and is known for its role in various scientific research applications. The compound is characterized by a carbon chain of 21 atoms with a ketone functional group at the 10th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Heneicosanone typically involves the reaction of long-chain hydrocarbons with appropriate reagents to introduce the ketone functional group. One common method involves the oxidation of 10-Heneicosanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone). The reaction is usually carried out under controlled conditions to ensure the selective formation of the ketone.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 10-Heneicosanone undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone to a carboxylic acid.
Reduction: Reduction of this compound using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields 10-Heneicosanol.
Substitution: The ketone group can participate in nucleophilic addition reactions, forming alcohols or other derivatives.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Grignard reagents, organolithium compounds
Major Products Formed:
Oxidation: 10-Heneicosanoic acid
Reduction: 10-Heneicosanol
Substitution: Various alcohols and derivatives
Applications De Recherche Scientifique
10-Heneicosanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules and as a standard in analytical chemistry.
Biology: Studied for its role in biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for potential therapeutic applications, including its effects on cellular processes and signaling pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 10-Heneicosanone involves its interaction with specific molecular targets and pathways. As a ketone, it can act as an electrophile, participating in nucleophilic addition reactions. In biological systems, it may interact with enzymes that recognize ketone substrates, influencing metabolic pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Heneicosane: A saturated hydrocarbon with the formula C21H44, lacking the ketone functional group.
10-Heneicosanol: The corresponding alcohol with a hydroxyl group at the 10th position.
10-Heneicosanoic acid: The carboxylic acid derivative formed by the oxidation of 10-Heneicosanone.
Comparison: this compound is unique due to the presence of the ketone functional group, which imparts distinct reactivity and properties compared to its analogs. While heneicosane is relatively inert, this compound can participate in a variety of chemical reactions, making it valuable in synthetic chemistry. The alcohol and acid derivatives have different solubility and reactivity profiles, further diversifying their applications.
Propriétés
Formule moléculaire |
C21H42O |
|---|---|
Poids moléculaire |
310.6 g/mol |
Nom IUPAC |
henicosan-10-one |
InChI |
InChI=1S/C21H42O/c1-3-5-7-9-11-12-14-16-18-20-21(22)19-17-15-13-10-8-6-4-2/h3-20H2,1-2H3 |
Clé InChI |
NVKMYPHYGJYFDX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947894.png)
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947896.png)






